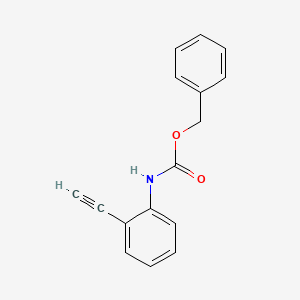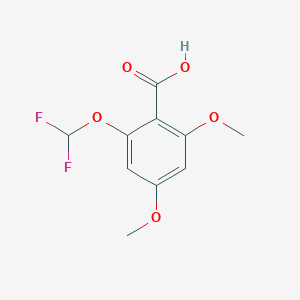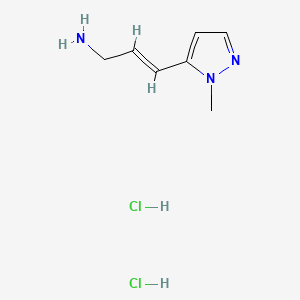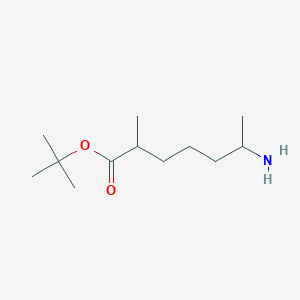
Benzyl (2-ethynylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-ethynylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound features a benzyl group attached to a carbamate moiety, with a 2-ethynylphenyl substituent. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-ethynylphenyl)carbamate typically involves the reaction of benzyl chloroformate with 2-ethynylaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5CH2OCOCl+C6H4C≡CHNH2→C6H5CH2OCONHC6H4C≡CH+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted carbamates.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the benzyl group.
Major Products Formed:
Oxidation: Formation of this compound derivatives with carbonyl functionalities.
Reduction: Formation of benzyl (2-ethynylphenyl)amine and benzyl alcohol.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Benzyl (2-ethynylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl (2-ethynylphenyl)carbamate involves its ability to act as a protecting group for amines. The carbamate moiety can be selectively cleaved under specific conditions, releasing the free amine. This property is exploited in peptide synthesis and other organic transformations where selective protection and deprotection of functional groups are required. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being protected.
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the ethynyl group, making it less reactive in certain transformations.
t-Butyloxycarbonyl (Boc) carbamate: Commonly used protecting group with different deprotection conditions.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group with distinct properties and applications.
Uniqueness: Benzyl (2-ethynylphenyl)carbamate is unique due to the presence of the ethynyl group, which imparts additional reactivity and allows for specific transformations that are not possible with other carbamates. This makes it a valuable tool in organic synthesis and various research applications.
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
benzyl N-(2-ethynylphenyl)carbamate |
InChI |
InChI=1S/C16H13NO2/c1-2-14-10-6-7-11-15(14)17-16(18)19-12-13-8-4-3-5-9-13/h1,3-11H,12H2,(H,17,18) |
InChI Key |
ZXQRTDFYHNFLTR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15308400.png)



![2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamidehydrochloride](/img/structure/B15308430.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride](/img/structure/B15308438.png)





![2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide](/img/structure/B15308469.png)

